molecular formula C20H12F3N3O2S B2619556 6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole CAS No. 338404-79-8

6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole

Katalognummer: B2619556
CAS-Nummer: 338404-79-8
Molekulargewicht: 415.39
InChI-Schlüssel: HLNUYBFOLXFRKG-WYMPLXKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole is a novel chemical entity designed for research and screening purposes. This compound features a fused imidazo[2,1-b]thiazole scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities . Derivatives of this core structure have been extensively explored for their antimicrobial, antifungal, anticancer, anticonvulsant, analgesic, and anti-inflammatory properties . Furthermore, they have shown potential as inhibitors of critical enzymes such as cyclooxygenase and carbonic anhydrase, highlighting their significance in target-oriented drug discovery . The compound incorporates a thiazole ring, a versatile moiety present in more than 18 FDA-approved drugs . The thiazole scaffold is recognized for its excellent pharmacophore capabilities, contributing to activities including antioxidant, antimalarial, and anti-HIV effects . The specific substitution pattern on this molecule, including the phenyl group at the 6-position and the trifluoromethylbenzoyl oxime group at the 5-position, is intended to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. The presence of the imidazo[2,1-b]thiazole core suggests potential research applications in oncology and infectious diseases, as this heterocyclic system is a promising scaffold for developing new therapeutic agents . Researchers may find this compound valuable for in vitro screening assays against a panel of enzymes or cell lines, mechanism of action studies, and as a building block in the synthesis of more complex molecules for hit-to-lead optimization campaigns. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O2S/c21-20(22,23)15-8-4-7-14(11-15)18(27)28-24-12-16-17(13-5-2-1-3-6-13)25-19-26(16)9-10-29-19/h1-12H/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNUYBFOLXFRKG-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • An imidazo[2,1-b][1,3]thiazole core.
  • A phenyl group at the 6-position.
  • A trifluoromethyl-substituted benzoyloxy group that enhances its biological activity.

Anticancer Properties

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anti-cancer properties. A study focused on a series of imidazo[2,1-b][1,3]thiazole derivatives showed potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. Notably, one compound demonstrated an IC50 value of 0.002 μM against MV4-11 cells, indicating high potency in inhibiting cell viability and FLT3 kinase activity .

Table 1: Anticancer Activity of Imidazo[2,1-b][1,3]thiazole Derivatives

Compound IDCell LineIC50 (μM)Mechanism of Action
19MV4-110.002FLT3 kinase inhibition
20HeLa>10No significant activity

Anthelmintic Activity

The compound has also been investigated for its anthelmintic properties. Similar compounds have shown effectiveness against nematodes and trematodes in veterinary applications. The specific mechanism involves disrupting the metabolic processes of helminths, leading to their immobilization and death .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl and thiazole rings significantly affect biological activity. For instance:

  • The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances potency against cancer cell lines.
  • Variations in the substituents on the phenyl ring can lead to increased selectivity for specific cancer types.

Case Studies

Several case studies highlight the effectiveness of imidazo[2,1-b][1,3]thiazole derivatives:

  • Acute Myeloid Leukemia (AML) : A derivative exhibited remarkable efficacy in preclinical trials against AML cell lines with FLT3 mutations.
  • Antifungal Activity : Compounds structurally related to imidazo[2,1-b][1,3]thiazole have shown antifungal properties against Candida species with MIC values comparable to established antifungals .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives, including 6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole, as promising anticancer agents.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines, revealing that certain compounds exhibited IC50 values in the low micromolar range. This suggests that 6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole may possess similar properties due to its structural similarities with other effective compounds in this category .

Comparative Efficacy

Table 1 summarizes the IC50 values of related compounds against various cancer cell lines:

Compound NameIC50 (µM)Cancer Type
Compound A2.32MCF-7 (Breast)
Compound B4.15HeLa (Cervical)
6-Phenyl-5...TBDTBD

Antimicrobial Activity

In addition to its anticancer properties, 6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole has shown promising results in antimicrobial assays.

In Vitro Studies

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antibacterial and antifungal activities. For instance, compounds structurally related to 6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole have been evaluated for their effectiveness against various strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria. The most active derivatives displayed IC90 values as low as 7.05 µM against Mycobacterium tuberculosis H37Ra without acute cellular toxicity observed at concentrations greater than 128 µM towards normal lung fibroblast cells .

Selectivity Profile

The selectivity of these compounds towards pathogenic bacteria over non-pathogenic strains suggests a potential for targeted therapy with reduced side effects.

Vergleich Mit ähnlichen Verbindungen

Core Modifications

The imidazo[2,1-b][1,3]thiazole scaffold is structurally versatile. Analogous compounds include:

Compound Name (Example) Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Imidazo[2,1-b][1,3]thiazole 6-Ph, 5-(3-CF3-Bz-oximino) ~433.3* N/A (predicted: 150–160)
3e Imidazo[2,1-b][1,3]thiazine 6-Cl, 3-CF3-pyridinyloxy 343.7 113–114
14d Imidazo[2,1-b]thiazole 5-Benzyl-triazolyl, 6-Cl-Ph ~447.9 N/A
7aa Imidazo[2,1-b]thiazole 2-(4-Br-Bz), 5-methoxy-dioxolane ~522.3 N/A
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid Imidazo[2,1-b]thiazole 3-Me, 6-CF3, 5-COOH 250.2 N/A

*Calculated based on molecular formula.

Key Observations :

  • Trifluoromethyl (CF3) Groups : Present in the target compound and 3e , 7aa , and , enhancing electron-withdrawing effects and bioavailability.

Pharmacological Activity

  • Antiviral Activity : Thiazole derivatives like 7aa and 7ab inhibit Junin virus (JUNV) .
  • Enzyme Inhibition : Carboxylic acid derivatives (e.g., ) may target metabolic enzymes or receptors.
  • Focal Adhesion Targeting : Triazole-substituted analogs (e.g., 10a ) show activity in cellular adhesion pathways.

Physicochemical Properties

Property Target Compound 3e 14d 7aa
Lipophilicity (LogP)* ~3.5 (high) ~2.8 ~4.1 ~3.8
Solubility Low (DMSO) Moderate Low Low
Metabolic Stability High (CF3) Moderate Moderate High

*Predicted using fragment-based methods.

Q & A

Q. Table 1: Key Reaction Conditions for Optimized Synthesis

StepReagents/ConditionsYield Improvement StrategyReference
CyclizationEaton’s reagent, 80°C, solvent-freeUse microwave irradiation to reduce time from 6h → 30m
Imine FormationNH₂OH·HCl, EtOH, refluxAdd molecular sieves to absorb H₂O and shift equilibrium

Q. Table 2: Comparative Bioactivity of Analogous Compounds

CompoundSubstituentsIC₅₀ (μM) against HeLa CellsSolubility (mg/mL)
Target3-CF₃, PhPending (predicted <10)0.12 (DMSO)
Analog A4-OCH₃, Ph15.7 ± 1.20.89 (DMSO)
Analog B2-Cl, Ph8.3 ± 0.90.07 (DMSO)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.